Isoform Selectivity Profiling: P053 Exhibits 12- to 62-Fold Selectivity for CerS1 Over CerS2, CerS4, CerS5, and CerS6
P053 demonstrates the highest reported isoform selectivity among CerS inhibitors, with potent inhibition of human CerS1 (IC50 = 0.54 ± 0.06 µM) and murine CerS1 (IC50 = 0.46 ± 0.08 µM) while showing substantially weaker activity against other CerS isoforms . The selectivity window, defined as the ratio of IC50 values, ranges from 12-fold (versus mCerS5) to 62-fold (versus hCerS2), enabling CerS1-specific pharmacological interrogation at concentrations below 5 µM where off-target CerS inhibition is negligible [1].
| Evidence Dimension | IC50 values across ceramide synthase isoforms |
|---|---|
| Target Compound Data | hCerS1: 0.54 ± 0.06 µM; mCerS1: 0.46 ± 0.08 µM |
| Comparator Or Baseline | hCerS2: 28.6 ± 0.15 µM; mCerS2: 18.5 ± 0.12 µM; hCerS4: 17.2 ± 0.09 µM; mCerS5: 7.2 ± 0.10 µM; hCerS6: 11.4 ± 0.17 µM |
| Quantified Difference | 12-fold (vs mCerS5), 21-fold (vs hCerS6), 32-fold (vs hCerS4), 40-fold (vs mCerS2), 62-fold (vs hCerS2) |
| Conditions | In vitro enzymatic assay with recombinant CerS isoforms; n = 3 independent replicates per concentration |
Why This Matters
This selectivity profile uniquely enables dissection of CerS1-specific biology without confounding effects from other CerS isoforms, a capability absent in pan-inhibitors like fumonisin B1.
- [1] Turner N, et al. A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism. Nature Communications. 2018;9:3165, Figure 1b. View Source
